molecular formula C25H25NO4S B2399852 (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1448135-63-4

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2399852
CAS No.: 1448135-63-4
M. Wt: 435.54
InChI Key: DRGSIBLPXUMKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a phenylsulfonyl group

Mechanism of Action

Target of Action

The primary target of the compound (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of intrinsic kinase activity, and activation of signal transduction pathways involved in cell proliferation and survival .

Mode of Action

The compound inhibits EGFR kinase, thereby blocking the signal transduction pathways that lead to cell proliferation and survival . This inhibition is achieved by the compound binding to the ATP-binding site of the EGFR kinase, preventing ATP from binding and thus stopping the phosphorylation process that would activate the downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR kinase by the compound affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR kinase, the compound prevents the activation of this pathway, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is known that the compound has potent antiproliferative effects against various cancer cell lines, suggesting that it has good bioavailability .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in cell death in cells that overexpress EGFR kinase . This makes the compound a potential therapeutic agent for cancers that are characterized by EGFR overexpression, such as non-small cell lung cancer, colon cancer, and breast cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can influence the compound’s binding to EGFR kinase, potentially affecting its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate through the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst.

    Formation of the Piperidine Intermediate: The next step involves the synthesis of the piperidine intermediate by reacting piperidine with a phenylsulfonyl chloride under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Phenylthiol derivative.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(Methoxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of a benzyloxy group.

    (3-(Ethoxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with an ethoxy group instead of a benzyloxy group.

    (3-(Hydroxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which can provide distinct chemical reactivity and biological activity compared to its analogs. The benzyloxy group offers unique steric and electronic properties that can influence the compound’s interactions with molecular targets.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4S/c27-25(21-10-7-11-22(18-21)30-19-20-8-3-1-4-9-20)26-16-14-24(15-17-26)31(28,29)23-12-5-2-6-13-23/h1-13,18,24H,14-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGSIBLPXUMKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.